molecular formula C14H10BrFO2 B6287224 3-(Benzyloxy)-5-bromo-2-fluorobenzaldehyde CAS No. 2624417-13-4

3-(Benzyloxy)-5-bromo-2-fluorobenzaldehyde

Cat. No.: B6287224
CAS No.: 2624417-13-4
M. Wt: 309.13 g/mol
InChI Key: LWCAMWNHYQHJPT-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-5-bromo-2-fluorobenzaldehyde is an organic compound characterized by the presence of a benzyl ether group, a bromine atom, and a fluorine atom attached to a benzaldehyde core. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-5-bromo-2-fluorobenzaldehyde typically involves multi-step organic reactions. One common method includes the bromination of 3-(benzyloxy)-2-fluorobenzaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride (CCl4) or acetic acid. The reaction conditions often require controlled temperatures and may involve catalysts to enhance the reaction rate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 3-(Benzyloxy)-5-bromo-2-fluorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.

Major Products:

Scientific Research Applications

3-(Benzyloxy)-5-bromo-2-fluorobenzaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-5-bromo-2-fluorobenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine and fluorine atoms may enhance the compound’s binding affinity and specificity towards certain biological targets, influencing signaling pathways and cellular processes .

Comparison with Similar Compounds

  • 3-(Benzyloxy)-2-fluorobenzaldehyde
  • 3-(Benzyloxy)-5-chloro-2-fluorobenzaldehyde
  • 3-(Benzyloxy)-5-iodo-2-fluorobenzaldehyde

Comparison: Compared to its analogs, 3-(Benzyloxy)-5-bromo-2-fluorobenzaldehyde exhibits unique reactivity due to the presence of the bromine atom, which is more reactive in substitution reactions compared to chlorine or iodine. The fluorine atom also imparts distinct electronic properties, influencing the compound’s overall reactivity and interaction with biological targets .

Properties

IUPAC Name

5-bromo-2-fluoro-3-phenylmethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFO2/c15-12-6-11(8-17)14(16)13(7-12)18-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCAMWNHYQHJPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2F)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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